molecular formula C12H13NO6 B1336463 N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine CAS No. 17335-88-5

N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine

Cat. No. B1336463
CAS RN: 17335-88-5
M. Wt: 267.23 g/mol
InChI Key: VOABBQIQCAKTIC-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine, also known as N-(benzyloxycarbonyl)glycine, is a derivative of the simple amino acid glycine. It has been studied for its potential anticonvulsant properties and has shown to be more effective than glycine itself in seizure models . This compound has also been synthesized in a lipophilic form, which exhibits enhanced brain penetration compared to glycine, suggesting potential for central nervous system applications .

Synthesis Analysis

The synthesis of N-(benzyloxycarbonyl)glycine and its derivatives has been explored in various studies. One approach involves the preparation of N-(benzyloxycarbonyl)glycine esters and amides, which have shown significant anticonvulsant activity . Another method includes the synthesis of a lipophilic derivative using [U-C-14] glycine and benzyl chloroformate in an alkali medium . Additionally, a chiral glycine equivalent protected by a benzyloxycarbonyl group has been prepared and used for the synthesis of α-substituted and α,α-disubstituted amino acids .

Molecular Structure Analysis

The molecular structure of related compounds, such as the N-carboxy anhydride (NCA) of glycine, has been determined using X-ray diffraction data. The crystal structure of glycine-NCA is monoclinic with specific cell dimensions and features a dimer structure formed by hydrogen bonds . Although this study does not directly analyze N-(benzyloxycarbonyl)glycine, it provides insight into the structural characteristics of similar compounds.

Chemical Reactions Analysis

N-(benzyloxycarbonyl)glycine can participate in various chemical reactions. For instance, its ester and amide derivatives have been synthesized and evaluated for anticonvulsant activities . The compound has also been used as a starting material for the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides . Furthermore, a facile synthesis of N-benzylallylglycine has been reported, which involves a one-pot reaction with glyoxylic acid monohydrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzyloxycarbonyl)glycine derivatives have been studied in the context of their biological activity. For example, the lipophilic derivative of N-(benzyloxycarbonyl)glycine has shown a 13-fold increase in brain penetration index compared to glycine . The anticonvulsant properties of its amide derivatives have been quantified, with median effective doses determined for specific compounds . Additionally, the aldose reductase inhibitory activity of N-(benzyloxy) glycine derivatives has been evaluated, revealing that certain structural modifications can significantly affect their biological activity .

Scientific Research Applications

1. Metabolic Detoxification

N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine is involved in metabolic detoxification. Glycine N-acyltransferase (GLYAT), a phase II metabolic detoxification enzyme, catalyzes the formation of hippurate (N-benzoylglycine) from glycine and benzoyl-CoA. This process is crucial for detoxifying both xenobiotic and endogenous carboxylic acids, including fatty acids, benzoic acid, and salicylic acid (Dempsey et al., 2014).

2. Enhancing Brain Penetration

Research on N-benzyloxycarbonyl[C-14]-glycine, a derivative of glycine, has shown that it can rapidly reach the central nervous system, exhibiting enhanced brain penetration compared to glycine. This property could be significant in developing treatments that require increased brain bioavailability (Lambert et al., 1995).

3. Role in Non-Enzymic Browning Reactions

N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine is involved in non-enzymic browning reactions. The compound reacts with D-glucose to form N-(carboxymethyl)-1-amino-1-deoxy-D-fructose, indicating its potential role in food chemistry and processing (Anet, 1959).

4. Aldose Reductase Inhibitory Activity

Some N-(benzyloxy) glycine derivatives have been synthesized and studied for their aldose reductase inhibitory properties. This enzyme is a target for managing complications in diabetes, indicating potential therapeutic applications for these compounds (Macchia et al., 1998).

5. Anticonvulsant Properties

N-(benzyloxycarbonyl)glycine and its derivatives have been studied for their anticonvulsant properties. These compounds have shown effectiveness in seizure models, indicating potential as anticonvulsant agents (Geurts et al., 1998).

6. Polymerization and Peptide Synthesis

N-benzyloxy DL-α-amino acid N-carboxy anhydrides, a category including N-benzyloxy glycine, have been used in the polymerization process. Such polymers have applications in peptide synthesis and potentially in the development of novel biomaterials (Shimizu et al., 1984).

7. Role in Xenobiotic Detoxification

The glycine N-acyltransferase enzyme (GLYAT), which processes compounds including N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine, is important for the detoxification of xenobiotic carboxylic acids, highlighting its significance in understanding metabolic pathways and drug metabolism (Cardenas et al., 2010).

properties

IUPAC Name

2-[carboxymethyl(phenylmethoxycarbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c14-10(15)6-13(7-11(16)17)12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOABBQIQCAKTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435755
Record name N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine

CAS RN

17335-88-5
Record name N-(Carboxymethyl)-N-[(phenylmethoxy)carbonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17335-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Disodium iminodiacetate monohydrate (11.7 g, 0.060 m) was dissolved in water (40 ml) and cooled to 0°. Benzyl chloroformate (13.3 g, 0.078 m) was added in portions as the pH of the solution was kept at 9-12 by addition of 2N sodium hydroxide solution as needed. When addition was complete the mixture was stirred an additional 3 hours at 0°-10° C., then extracted with diethyl ether. The aqueous layer was acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The organic layer was separated, dried over sodium sulfate and concentrated to give 13.0 g (81%) of N-benzyloxycarbonyliminodiacetic acid (V-C).
Quantity
11.7 g
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reactant
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Quantity
40 mL
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13.3 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To the solution of iminodiacetic acid XLV (10 g, 75.13 mmol) and K2CO3 (41.53 g, 300.52 mmol) in water (225 mL) was added a solution of CBzOsu (20.6 g, 82.64 mmol) in acetone (150 mL). The mixture was stirred at r.t. overnight. The acetone was evaporated under reduced pressure and the remaining water was washed with ethyl ether (2×). The aqueous layer was acidified to pH=2 with 2 M aq. HCl and then saturated with NaCl, washed with EtOAc (3×). The combined EtOAc was dried over MgSO4 and evaporated under reduced pressure to give 2-{[(benzyloxy)carbonyl](carboxymethyl) amino}acetic acid XLVI (15 g, 56.17 mmol, 75% yield). ESIMS found for C12H13NO6 m/z 290 (M+Na).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
41.53 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
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Quantity
225 mL
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solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of N-(carboxymethyl)glycine (13.31 g, 100.00 mmol) in aqueous 2N NaOH (100 mL) was added a solution of benzylchloroformate (18.77 g, 110.00 mmol) in aqueous 2N NaOH (55 mL) at 0° C. The reaction was stirred at room temperature overnight and washed with Et2O. The aqueous layer was acidified to pH 2 with aqueous 1N HCl solution and extracted four times with Et2O. The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo to afford the product as a clear oil.
Quantity
13.31 g
Type
reactant
Reaction Step One
Quantity
18.77 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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